molecular formula C16H12FN3O B2646762 2-(4-Fluorophenyl)quinoline-4-carbohydrazide CAS No. 351328-72-8

2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Cat. No. B2646762
CAS RN: 351328-72-8
M. Wt: 281.29
InChI Key: POMGEBJEQZLUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a member of quinolines .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-fluorophenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-(4-Fluorophenyl)quinoline-4-carbohydrazide .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)quinoline-4-carbohydrazide has a molecular weight of 281.28 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 68 Ų .

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carbohydrazide, have been explored for their potential in developing radioligands for positron emission tomography (PET). Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, as potential radioligands for visualizing peripheral benzodiazepine receptors. They found these compounds to exhibit high specific binding to peripheral benzodiazepine type receptors in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).

Antimicrobial Properties

Research by Faldu et al. (2014) and Bello et al. (2017) explored the antimicrobial properties of quinoline derivatives, including those structurally related to 2-(4-fluorophenyl)quinoline-4-carbohydrazide. These studies synthesized various quinoline-4-carbohydrazide derivatives and evaluated their in vitro antimicrobial efficacy against bacteria and fungi. The findings indicated the potential of these compounds as antimicrobial agents, highlighting their relevance in the development of new therapeutic drugs (Faldu et al., 2014), (Bello et al., 2017).

Amylolytic Agents

Makki et al. (2012) synthesized novel fluorine-bearing quinoline-4-carboxylic acids and related compounds, demonstrating their efficacy as amylolytic agents. This research shows the potential of fluorine-substituted quinoline derivatives in biochemical applications, particularly in targeting enzymatic functions (Makki et al., 2012).

Anticancer Properties

Research by Hafez et al. (2016) and others explored the anticancer properties of quinoline derivatives, including fluorophenyl-substituted quinolines. These studies synthesized and evaluated various quinoline derivatives for their cytotoxic effects against cancer cell lines. Their findings indicate the potential of these compounds as novel anticancer agents, contributing to the development of new therapeutic strategies in oncology (Hafez et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGEBJEQZLUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)quinoline-4-carbohydrazide

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